molecular formula C6H10N4OS B1512339 5-Amino-1-methyl-2-(methylthio)-1H-imidazole-4-carboxamide CAS No. 52868-68-5

5-Amino-1-methyl-2-(methylthio)-1H-imidazole-4-carboxamide

Cat. No. B1512339
CAS RN: 52868-68-5
M. Wt: 186.24 g/mol
InChI Key: GERGUBQVOHWPHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular formula of 5-Amino-1-methyl-2-oxoindoline is C9H10N2O . The InChI code is 1S/C9H10N2O/c1-11-8-3-2-7(10)4-6(8)5-9(11)12/h2-5,12H,10H2,1H3 .


Physical And Chemical Properties Analysis

The molecular weight of 5-Amino-1-methyl-2-oxoindoline is 162.19 . It is a solid at room temperature .

Scientific Research Applications

Novel Synthesis Methods

A study presented a short and efficient synthesis method for 5-aminothiazole-4-carboxamide, a precursor for the synthesis of thiazole [4,5-d] pyrimidines. This new method reported a high total yield and is considered environmentally friendly and suitable for industrial production (Wang et al., 2014).

Potential in Drug Discovery

The synthesis and characterization of new 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives have been explored for their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating the compound's potential application in cancer research (Hassan et al., 2014).

Bioactive Compound Reactions

Research into the reactions of 5-Aminoimidazole-4-carboxamide with aromatic aldehydes has led to the development of imidazo[1,5-a]quinazoline-3-carboxamides. This work contributes to the structural studies on bioactive compounds and offers pathways for creating new therapeutic agents (Hannah & Stevens, 2003).

Structural and Mechanistic Insights

A detailed investigation into the structure of beta-alanine-linked polyamide bound to a full helical turn of purine tract DNA in a 1:1 motif provides insight into the minor groove binding of DNA by synthetic ligands. This research has implications for understanding the molecular basis of DNA recognition and could inform the design of novel gene regulation tools (Urbach et al., 2002).

Advanced Synthesis Techniques

The synthesis of double-13C-labeled imidazole derivatives, including 5-aminoimidazole-4-carboxamide-1-β-riboside (AICAr), from stable isotope-labeled precursors, demonstrates advanced techniques for creating labeled compounds that are vital for biochemical and pharmacological studies (Ouchi et al., 2018).

Safety and Hazards

The safety information for 5-Amino-1-methyl-2-oxoindoline includes the following hazard statements: H302+H312+H332-H315-H319-H335 . The precautionary statements include P261-P280-P305+P351+P338 .

properties

IUPAC Name

5-amino-1-methyl-2-methylsulfanylimidazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4OS/c1-10-4(7)3(5(8)11)9-6(10)12-2/h7H2,1-2H3,(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GERGUBQVOHWPHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(N=C1SC)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70650995
Record name 5-Amino-1-methyl-2-(methylsulfanyl)-1H-imidazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-1-methyl-2-(methylthio)-1H-imidazole-4-carboxamide

CAS RN

52868-68-5
Record name 5-Amino-1-methyl-2-(methylsulfanyl)-1H-imidazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Amino-1-methyl-2-(methylthio)-1H-imidazole-4-carboxamide
Reactant of Route 2
Reactant of Route 2
5-Amino-1-methyl-2-(methylthio)-1H-imidazole-4-carboxamide
Reactant of Route 3
5-Amino-1-methyl-2-(methylthio)-1H-imidazole-4-carboxamide
Reactant of Route 4
5-Amino-1-methyl-2-(methylthio)-1H-imidazole-4-carboxamide
Reactant of Route 5
5-Amino-1-methyl-2-(methylthio)-1H-imidazole-4-carboxamide
Reactant of Route 6
Reactant of Route 6
5-Amino-1-methyl-2-(methylthio)-1H-imidazole-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.